N-(4-chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide
Description
N-(4-Chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide is an acetamide derivative featuring a 4-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 4-ethoxyphenylamino substituent at the α-carbon of the acetamide backbone. The 4-ethoxy group contributes to lipophilicity, while the chloro-methylphenyl moiety may influence steric and electronic properties, affecting binding interactions .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-ethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-22-15-7-5-14(6-8-15)19-11-17(21)20-16-9-4-13(18)10-12(16)2/h4-10,19H,3,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLVDMDFXGTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19ClN2O2
- Molecular Weight : 318.80 g/mol
- CAS Number : 593264-42-7
The compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings significantly influence its inhibitory potency against AChE and butyrylcholinesterase (BChE) .
Biological Activity Overview
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on a series of acetamide derivatives, including this compound, found that the presence of electron-donating groups significantly enhanced AChE inhibition. The most potent compound in this series exhibited an IC50 value of 2.95 µM against AChE, indicating a strong correlation between molecular structure and biological activity .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, several acetamide derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that this compound showed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Summary Table of Biological Activities
| Activity Type | Description | IC50 / Activity Level |
|---|---|---|
| AChE Inhibition | Potent inhibitor for Alzheimer's treatment | IC50 = 2.95 µM |
| Antimicrobial Activity | Effective against biofilm-forming bacteria | Better than cefadroxil |
| Anticancer Potential | Preliminary findings suggest efficacy | Limited data available |
Comparison with Similar Compounds
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
